Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 17969-38-9
VCID: VC20987546
InChI: InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
SMILES: COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

CAS No.: 17969-38-9

Cat. No.: VC20987546

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate - 17969-38-9

Specification

CAS No. 17969-38-9
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Standard InChI Key MJGJGPMQTCOMSC-UHFFFAOYSA-N
SMILES COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Canonical SMILES COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Basic Properties

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate belongs to the thiazole family of heterocyclic compounds. The structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) with specific functional group attachments. The compound features a 4-chlorophenyl group attached at the 2-position of the thiazole ring, while a methyl acetate group (CH₃OCO-CH₂-) is connected to the 4-position of the thiazole ring.

This structural arrangement provides the molecule with unique chemical and biological properties that distinguish it from other similar compounds. The structural components can be broken down as follows:

  • A central 1,3-thiazole ring (containing nitrogen and sulfur)

  • A 4-chlorophenyl substituent at the 2-position of the thiazole ring

  • A methyl acetate group connected via a methylene bridge at the 4-position of the thiazole ring

Physicochemical Properties

Based on its molecular structure and comparison with similar compounds, the following physicochemical properties can be anticipated for Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate:

Molecular Properties

The molecular formula for this compound would be C₁₂H₁₀ClNO₂S, similar to its structural analogue Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate. The following table outlines the key molecular properties:

PropertyValueNotes
Molecular FormulaC₁₂H₁₀ClNO₂SBased on structural analysis
Molecular WeightApproximately 267.73 g/molComparable to similar compounds
Physical AppearanceLikely a crystalline solidBased on similar thiazole derivatives
SolubilitySoluble in organic solvents (DCM, DMSO)Common for similar compounds
Melting PointExpected range: 80-120°CEstimated based on similar structures
Log PApproximately 0.8-1.2Estimated based on similar thiazole acetates

Spectral Characteristics

Based on similar thiazole derivatives, the compound would likely exhibit characteristic spectral features:

  • IR spectroscopy: Characteristic bands at approximately 1640-1680 cm⁻¹ (C=O stretching), 1500-1550 cm⁻¹ (thiazole ring), and 750-800 cm⁻¹ (C-Cl stretching)

  • ¹H NMR: Signals for methoxy protons (approximately 3.7-3.8 ppm), methylene protons (3.2-3.5 ppm), thiazole ring proton (7.0-7.5 ppm), and aromatic protons (7.2-7.8 ppm)

  • Mass spectrometry: Molecular ion peak around m/z 267 with characteristic isotope pattern due to chlorine

Synthesis Methods

General Synthesis Approaches

The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would likely follow established methods for similar thiazole derivatives. Based on the literature, potential synthesis routes might include:

  • Hantzsch thiazole synthesis: This classic approach involves the condensation of α-haloketones with thioureas or thioamides to form the thiazole ring .

  • Cyclization reactions: Starting with appropriate precursors containing the chlorophenyl group and using suitable reagents to form the thiazole ring with the acetate functionality .

  • Direct functionalization: Modification of existing thiazole derivatives through selective functionalization reactions .

Specific Synthesis Example

Drawing from the synthesis of similar compounds, a potential synthetic route might involve:

  • Reaction of 4-chlorobenzaldehyde with a suitable thioamide derivative

  • Formation of the thiazole ring through cyclization

  • Functionalization of the 4-position of the thiazole ring with a methyl acetate group

  • Purification using column chromatography with an ethyl acetate/hexane solvent system

The reaction would typically be carried out in solvents such as dichloromethane with addition of bases like triethylamine to neutralize any acid formed during the reaction .

Biological Activities and Applications

Thiazole derivatives are known for their diverse biological activities, and Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would likely share some of these properties based on its structural features.

Structure-Activity Relationships

The biological activity of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would be influenced by its specific structural features:

  • The 4-chlorophenyl group: Chloro-substitution often enhances lipophilicity and membrane permeability, potentially influencing antimicrobial and anticancer activities .

  • The thiazole ring: This heterocyclic core is essential for biological activity and often serves as a pharmacophore in medicinal chemistry .

  • The methyl acetate side chain: This functional group may influence binding to biological targets and affect pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand the potential properties and activities of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a comparison with structurally similar compounds is valuable:

CompoundStructural DifferencesKey Properties/Activities
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetateChlorine at 2-position of phenyl ring instead of 4-positionBiological activities including potential anticancer properties
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetateEthyl ester instead of methyl ester; different thiazole substitution patternSimilar physicochemical properties with potential variations in biological activity
Methyl 2-(1,2-thiazol-4-yl)acetateLacks the chlorophenyl substituentSimpler structure with potentially different biological profile
N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivativesMore complex structure with diphenylmethyl groupDemonstrated antibacterial and antifungal activities in biological evaluations

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